16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione
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Overview
Description
16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione is a synthetic steroid compound with the molecular formula C21H28O4. It is known for its unique chemical structure, which includes an epoxy group at the 16α,17 position and a hydroxyl group at the 11β position. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione typically involves the modification of progesterone. The synthetic route includes several key steps:
Hydroxylation: Introduction of a hydroxyl group at the 11β position.
Epoxidation: Formation of an epoxy group at the 16α,17 position.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure the desired modifications. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the epoxy or hydroxyl groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on steroid hormone receptors and related pathways.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular function, contributing to its observed effects in biological systems .
Comparison with Similar Compounds
16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione can be compared with other similar steroid compounds, such as:
17α-Hydroxyprogesterone: Similar in structure but lacks the epoxy group at the 16α,17 position.
11α-Hydroxyprogesterone: Similar in structure but lacks the epoxy group and has a hydroxyl group at the 11α position instead of 11β.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
3684-83-1 |
---|---|
Molecular Formula |
C₂₁H₂₈O₄ |
Molecular Weight |
344.44 |
Synonyms |
(11β,16α)-16,17-Epoxy-11-hydroxypregn-4-ene-3,20-dione |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.